![molecular formula C8H8N2O B1344222 (1H-Benzo[d]imidazol-4-yl)methanol CAS No. 65658-13-1](/img/structure/B1344222.png)
(1H-Benzo[d]imidazol-4-yl)methanol
Übersicht
Beschreibung
(1H-Benzo[d]imidazol-4-yl)methanol is a heterocyclic compound featuring a benzimidazole core with a hydroxymethyl group attached at the fourth position
Wissenschaftliche Forschungsanwendungen
(1H-Benzo[d]imidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
Target of Action
4-(Hydroxymethyl)benzimidazole, also known as (1H-Benzo[d]imidazol-4-yl)methanol, is a benzimidazole derivative. Benzimidazole derivatives are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . .
Mode of Action
The mode of action of benzimidazole compounds involves their interaction with the eukaryotic cytoskeletal protein, tubulin . This interaction interferes with the polymerization of mammalian tubulin . .
Biochemical Pathways
Benzimidazole derivatives are known to interrupt important biochemical pathways. For instance, some benzimidazole-based drugs act as antihypertensive agents by interrupting the renin–angiotensin system, which plays a pivotal role in the regulation of blood pressure and fluid and electrolyte homeostasis
Pharmacokinetics
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability . .
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. Benzimidazole compounds are known to exhibit a broad spectrum of bioactivities . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the synthesis of certain imidazole derivatives has been optimized under different conditions, highlighting the role of catalysts and diverse conditions in enhancing synthetic efficiency . .
Biochemische Analyse
Biochemical Properties
(1H-Benzo[d]imidazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for DNA replication and cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to abnormal cell proliferation and signaling.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These effects contribute to the compound’s potential therapeutic applications in cancer and other diseases characterized by dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, leading to changes in their activity and function. The compound can bind to specific enzymes, such as kinases and topoisomerases, inhibiting their activity and preventing DNA replication and cell division . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting diseases related to abnormal cell proliferation and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and cell signaling . These long-term effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For instance, low doses of this compound may have minimal effects on cell signaling and gene expression, while higher doses can significantly alter these processes . Additionally, high doses of the compound may lead to toxic or adverse effects, such as cell death and tissue damage . These findings underscore the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production . These interactions highlight the compound’s potential impact on metabolic pathways and its relevance in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as ABC transporters, which regulate its intracellular concentration . Additionally, this compound can bind to proteins that facilitate its distribution within cells and tissues, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-4-yl)methanol typically involves the cyclization of o-phenylenediamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and refluxing the mixture for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Benzimidazole-4-carboxylic acid or benzimidazole-4-carbaldehyde.
Reduction: Benzimidazole-4-methanol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound, which lacks the hydroxymethyl group.
(1H-Benzo[d]imidazol-2-yl)methanol: A similar compound with the hydroxymethyl group at the second position.
(1H-Benzo[d]imidazol-5-yl)methanol: A derivative with the hydroxymethyl group at the fifth position.
Uniqueness: (1H-Benzo[d]imidazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the hydroxymethyl group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1H-benzimidazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZPQNFDQVNJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626052 | |
| Record name | (1H-Benzimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65658-13-1 | |
| Record name | (1H-Benzimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)


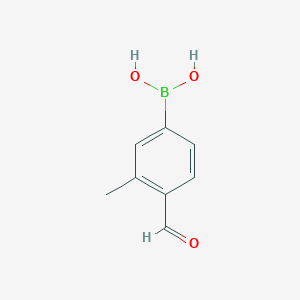
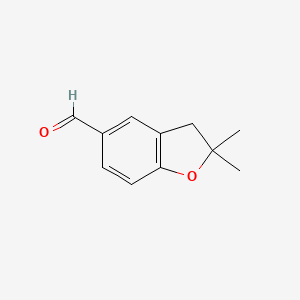


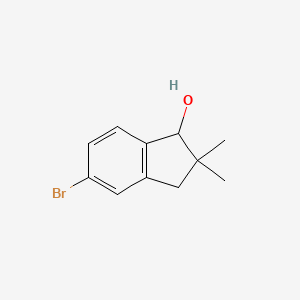
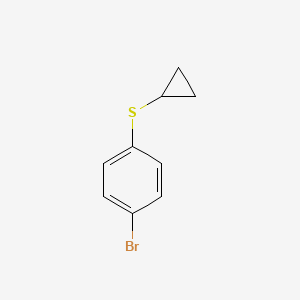


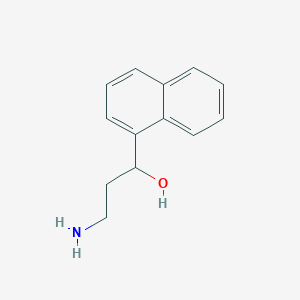

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)
